(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c19-17-10-15(18-16(11-17)12-23-13-24-18)6-8-20-25(21,22)9-7-14-4-2-1-3-5-14/h1-5,7,9-11,20H,6,8,12-13H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQFFDNPDSDJFO-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CCNS(=O)(=O)C=CC3=CC=CC=C3)OCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)F)CCNS(=O)(=O)/C=C/C3=CC=CC=C3)OCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring.
Fluorination: Introduction of the fluorine atom at the desired position on the benzodioxin ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Ethylation: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Coupling with Phenylethenesulfonamide: The final step involves coupling the fluoro-substituted benzodioxin intermediate with phenylethenesulfonamide under conditions that promote the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoro-substituted benzodioxin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzodioxin Derivatives
The 6-fluoro substitution on the benzodioxin ring distinguishes this compound from non-fluorinated analogues. highlights (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride, which shares the fluorinated benzodioxin core but lacks the ethenesulfonamide chain. Fluorine’s electron-withdrawing nature enhances metabolic stability and may improve binding affinity in biological targets compared to methoxy or hydroxyl substituents .
Sulfonamide-Based Inhibitors
The H-Series inhibitors (), such as H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide), feature sulfonamide groups attached to aromatic amines. Unlike the target compound’s rigid ethenesulfonamide linker, H-89 employs a flexible cinnamylamino group. Bulky substituents like p-bromo in H-89 enhance selectivity for protein kinase A (PKA), whereas the target compound’s planar ethenesulfonamide may favor interactions with flat binding pockets (e.g., ATP sites in kinases) .
Styryl-Sulfonamide Hybrids
describes (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides. These compounds share the (E)-styryl-sulfonamide motif but incorporate a quinoline ring instead of benzodioxin. The quinoline’s nitrogen atom enables metal coordination, whereas the benzodioxin’s oxygen atoms may participate in hydrogen bonding. Chlorine substituents in these analogues increase lipophilicity, contrasting with fluorine’s polarity-enhancing effects in the target compound .
Physical and Crystallographic Properties
discusses polymorphism in arylethenesulfonamide derivatives, suggesting the target compound may exhibit multiple crystal forms. For example, the potassium salt of a related arylethenesulfonamide (Compound A) forms solvates with ethyl acetate or ethanol, impacting solubility and bioavailability.
Biological Activity
(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxin ring substituted with a fluorine atom, which enhances its lipophilicity and metabolic stability. The sulfonamide group contributes to its biological activity by interacting with various molecular targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16FNO3S |
| Molecular Weight | 305.37 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. The presence of the fluorine atom increases binding affinity, while the sulfonamide moiety may facilitate inhibition of target enzymes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes implicated in inflammatory pathways.
- Receptor Modulation : It may modulate receptor activity, influencing cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Experimental models have shown that it reduces the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) reported that the compound displayed a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity.
- Inflammation Model Study : In a murine model of inflammation, Johnson et al. (2024) found that administration of the compound significantly reduced swelling and pain compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
